![molecular formula C31H28NOP B8258531 (3aR,8aS)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8258531.png)
(3aR,8aS)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,8aS)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole is a complex organic compound that features a unique combination of phosphine and oxazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,8aS)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole typically involves multi-step organic reactions. The starting materials often include indene derivatives, diphenylphosphine, and oxazole precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(3aR,8aS)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group would yield phosphine oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (3aR,8aS)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole is used as a ligand in transition metal catalysis. Its unique structure allows it to coordinate with metal centers, facilitating various catalytic processes such as hydrogenation, cross-coupling, and polymerization reactions.
Biology and Medicine
Industry
In industry, this compound could be used in the development of new materials, such as polymers and advanced composites, due to its ability to form stable complexes with metals and other reactive species.
Mechanism of Action
The mechanism by which (3aR,8aS)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole exerts its effects largely depends on its role in specific reactions. As a ligand in catalysis, it facilitates the formation of active catalytic species by coordinating with metal centers. This coordination can enhance the reactivity and selectivity of the metal catalyst, leading to more efficient chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphine-oxazole derivatives and ligands used in catalysis, such as:
- Triphenylphosphine
- 2-(Diphenylphosphino)benzoic acid
- 2-(Diphenylphosphino)phenyl ether
Uniqueness
The uniqueness of (3aR,8aS)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole lies in its specific stereochemistry and the combination of functional groups, which can impart distinct reactivity and selectivity in catalytic processes compared to other similar compounds.
Properties
IUPAC Name |
[2-[2-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]propan-2-yl]phenyl]-diphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28NOP/c1-31(2,30-32-29-25-18-10-9-13-22(25)21-27(29)33-30)26-19-11-12-20-28(26)34(23-14-5-3-6-15-23)24-16-7-4-8-17-24/h3-20,27,29H,21H2,1-2H3/t27-,29+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYRYSWKAVTNQU-LMSSTIIKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC5C(O4)CC6=CC=CC=C56 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=N[C@H]5[C@@H](O4)CC6=CC=CC=C56 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28NOP |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
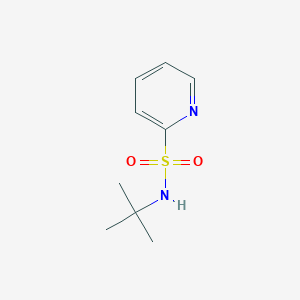

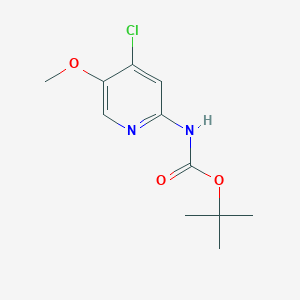
![(1R,3R,4R,7S)-3-(4-Benzamido-5-methyl-2-oxopyrimidin-1(2H)-yl)-1-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl (2-cyanoethyl) diisopropylphosphoramidite](/img/structure/B8258470.png)
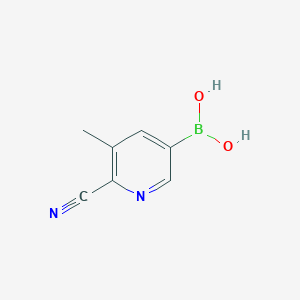

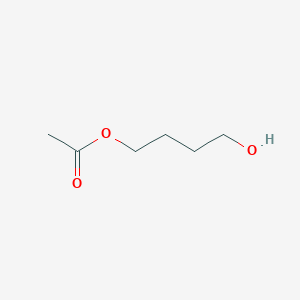
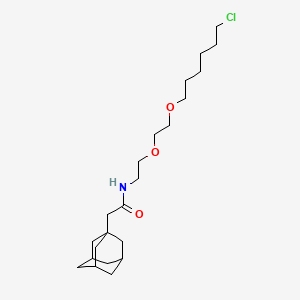
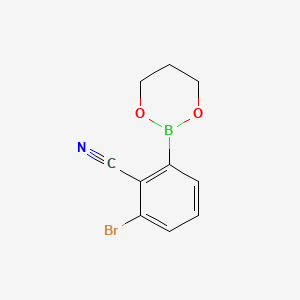
![(3aS,8aR)-2-(2-(Diphenylphosphino)benzyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8258522.png)
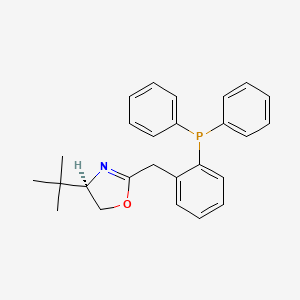
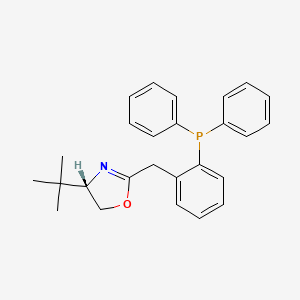
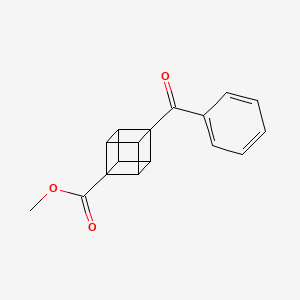
![[1,2,4]Triazolo[1,5-a]pyrazin-8(7H)-one](/img/structure/B8258551.png)
